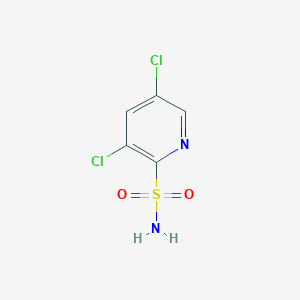

3,5-Dichloropyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4Cl2N2O2S |

|---|---|

Molecular Weight |

227.07 g/mol |

IUPAC Name |

3,5-dichloropyridine-2-sulfonamide |

InChI |

InChI=1S/C5H4Cl2N2O2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H,(H2,8,10,11) |

InChI Key |

BNCUEWLFKUCCPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3,5-Dichloropyridine-2-sulfonamide

The construction of the this compound molecule is achieved through a series of carefully orchestrated chemical reactions. These methods primarily involve the strategic functionalization of pyridine (B92270) precursors.

Nucleophilic Substitution Approaches on Pyridine Precursors

A common and effective strategy for the synthesis of pyridine sulfonamides involves nucleophilic substitution reactions on appropriately substituted pyridine rings. The presence of electron-withdrawing groups on the pyridine ring enhances its reactivity towards nucleophilic attack. In the context of this compound, a key precursor is often a tri-substituted pyridine, such as 2,3,5-trichloropyridine (B95902).

The synthesis can proceed by reacting 2,3,5-trichloropyridine with a sulfonamide source. The chlorine atom at the 2-position is susceptible to displacement by a nucleophile due to the electronic effects of the ring nitrogen and the other chlorine substituents. This approach allows for the direct installation of the sulfonamide moiety at the desired position. smolecule.com The reactivity of different positions on the pyridine ring can be influenced by the specific reaction conditions and the nature of the nucleophile.

Oxidation Reactions in Sulfonamide Synthesis

The formation of the sulfonamide group itself is a critical step that often involves an oxidation reaction. A common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine. nih.gov The required pyridine-2-sulfonyl chloride intermediate can be prepared through the oxidation of a corresponding pyridine-2-thiol.

One-pot syntheses have been developed where a thiol or disulfide is oxidized in situ to form the sulfonyl chloride, which then reacts with an amine without the need for isolation of the intermediate. researchgate.netresearchgate.net For instance, oxidation of a disulfide using an oxidizing agent like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in the presence of an amine can directly yield the sulfonamide. researchgate.netresearchgate.net This approach offers advantages in terms of efficiency and reduced reaction times. researchgate.net

Role of Precursors and Intermediates

The selection of appropriate precursors is fundamental to the successful synthesis of this compound. 2,3,5-Trichloropyridine stands out as a crucial intermediate. google.comnih.gov This precursor can be synthesized through various routes, including the chlorination of 2-chloropyridine (B119429) derivatives. google.com For example, 2-chloropyridine can be reacted with water or an alcohol under basic conditions to form a 2-alkoxypyridine, which is then chlorinated to yield 3,5-dichloro-2-alkoxypyridine. Subsequent chlorination can then produce 2,3,5-trichloropyridine. google.com

Another important intermediate is the corresponding pyridine-2-sulfonyl chloride. The stability of heteroaryl sulfonyl chlorides can be a challenge, as they can be prone to decomposition. mit.edu The development of methods to generate and use these intermediates in situ has been a significant advancement. researchgate.netresearchgate.netmit.edu

Below is a table summarizing key precursors and their roles:

| Precursor/Intermediate | Role in Synthesis |

| 2,3,5-Trichloropyridine | Key starting material for nucleophilic substitution to introduce the sulfonamide group at the 2-position. google.comnih.gov |

| Pyridine-2-thiol | Oxidized to form the corresponding pyridine-2-sulfonyl chloride. researchgate.netresearchgate.net |

| Pyridine-2-sulfonyl chloride | Reacts with ammonia (B1221849) or an amine to form the sulfonamide group. nih.govambeed.com |

| 2-Chloropyridine | A starting material for the synthesis of 2,3,5-trichloropyridine. google.com |

| 3,5-Dichloropyridine-2-carbonitrile | A potential precursor that could be converted to the sulfonamide, although this specific transformation is not detailed in the provided sources. sigmaaldrich.com |

Derivatization and Analog Synthesis

The this compound core provides a versatile platform for the synthesis of a diverse range of analogs. This is typically achieved through modification of the existing structure by introducing new substituents or by altering the sulfonamide group itself.

Introduction of Substituents for Structural Modification

The chlorine atoms on the pyridine ring of this compound are amenable to substitution, allowing for the introduction of various functional groups. This derivatization is crucial for exploring structure-activity relationships in medicinal chemistry and for fine-tuning the properties of the molecule for other applications.

Nucleophilic aromatic substitution reactions can be employed to replace one or both of the chlorine atoms with other groups. researchgate.netlookchem.com The reactivity of the chlorine atoms at the 3- and 5-positions can differ, potentially allowing for selective substitution under controlled conditions. Furthermore, the sulfonamide nitrogen can be alkylated or acylated to generate a library of N-substituted derivatives. nih.gov

Cross-Coupling Reactions, including Suzuki-Miyaura

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds and are widely used for the derivatization of halogenated pyridines. nih.gov The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide or sulfonate, catalyzed by a palladium complex. nih.gov

In the context of this compound, the chlorine atoms can serve as handles for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide array of aryl or heteroaryl groups at the 3- and/or 5-positions of the pyridine ring. nih.govresearchgate.net The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields and selectivity. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings have also been developed for aryl sulfamates, providing an alternative approach for derivatization. nih.gov

The following table provides examples of derivatization reactions:

| Reaction Type | Position of Modification | Reagents and Conditions | Resulting Structure |

| Suzuki-Miyaura Coupling | 3- and/or 5-position | Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Na₂CO₃), Aqueous media | 3,5-Diaryl- or 3-Aryl-5-chloro-pyridine-2-sulfonamide derivatives nih.gov |

| Nucleophilic Aromatic Substitution | 3- and/or 5-position | Various nucleophiles (e.g., amines, alkoxides) | Substitution of chlorine with the nucleophile researchgate.net |

| N-Alkylation/Acylation | Sulfonamide Nitrogen | Alkyl halide or Acyl chloride, Base | N-substituted this compound |

Chemical Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) of this compound is a key functional handle that allows for a variety of chemical transformations, primarily through reactions at the nitrogen atom. These reactions, including N-alkylation and N-acylation, provide pathways to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

N-Alkylation: The nitrogen atom of the sulfonamide can be readily alkylated using various alkylating agents. These reactions typically proceed in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity. Common bases employed include sodium hydride (NaH) and potassium carbonate (K₂CO₃). For instance, the reaction of a sulfonamide with an alkyl halide (e.g., bromoethane) in a polar aprotic solvent like dimethylformamide (DMF) can yield the corresponding N-alkylated product. While specific examples with this compound are not extensively documented in publicly available literature, general methodologies for sulfonamide alkylation are well-established. rsc.org For example, the use of LiH in DMF has been shown to facilitate the N-alkylation of bromothiophene-2-sulfonamide with various alkyl bromides, affording yields from 62% to 78%. rsc.org Another approach involves the use of alcohols as alkylating agents in the presence of a catalyst, such as an iridium complex, which proceeds via a "borrowing hydrogen" mechanism. rsc.orgresearchgate.net

N-Acylation: Acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. This transformation can be achieved using acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine or triethylamine. A convenient method for N-acylation involves the use of N-acylbenzotriazoles, which react with sulfonamides in the presence of sodium hydride to produce N-acylsulfonamides in high yields (76-100%). researchgate.net This method is particularly advantageous when the corresponding acid chlorides are difficult to prepare. researchgate.net Another effective method utilizes phosphorus pentoxide supported on silica (B1680970) gel (P₂O₅/SiO₂) as a catalyst for the N-acylation of sulfonamides with carboxylic acid anhydrides or chlorides, proceeding efficiently in dichloromethane (B109758) or under solvent-free conditions. researchgate.net

The following table summarizes representative conditions for N-alkylation and N-acylation of sulfonamides based on general literature, which can be conceptually applied to this compound.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF) | N-Alkylsulfonamide | rsc.org |

| N-Alkylation | Alcohol, Catalyst (e.g., Iridium complex), Base (e.g., Cs₂CO₃), Microwave | N-Alkylsulfonamide | rsc.orgresearchgate.net |

| N-Acylation | N-Acylbenzotriazole, NaH, THF | N-Acylsulfonamide | researchgate.net |

| N-Acylation | Acid anhydride/chloride, P₂O₅/SiO₂, CH₂Cl₂ or solvent-free | N-Acylsulfonamide | researchgate.net |

Formation of Advanced Pyridine and Heterocyclic Systems

The strategic placement of the sulfonamide and chloro-substituents on the pyridine ring of this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the sulfonamide group and one or both of the chlorine atoms, leading to the formation of novel ring structures.

While direct examples starting from this compound are not readily found in the surveyed literature, the reactivity of related 2-aminopyridine (B139424) and dichloropyridine derivatives provides a strong basis for predicting its synthetic utility. For instance, the amino group of 2-aminopyridines is a common starting point for the construction of fused pyrimidine (B1678525) rings.

One general and widely used method for constructing a pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (like amidine, urea, or guanidine) with a three-carbon fragment possessing two electrophilic centers. nih.gov In the context of this compound, after a potential transformation of the sulfonamide to an amino group, this derivative could react with appropriate dicarbonyl compounds or their equivalents to form fused pyrimido[1,2-a]pyridine systems.

Furthermore, the presence of the two chlorine atoms opens up possibilities for intramolecular cyclization reactions. For example, after modification of the sulfonamide group to introduce a nucleophilic center, this group could potentially displace one of the adjacent chlorine atoms to form a fused heterocyclic system.

Although specific synthetic routes for pyridothiatriazine dioxides from this compound are not explicitly detailed in the available literature, the synthesis of related fused systems from substituted pyridines is a known strategy. The construction of such advanced heterocyclic systems often relies on multi-step sequences that strategically modify the initial functional groups to facilitate the desired cyclization.

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Molecular Structure Using Advanced Techniques

The precise molecular structure of 3,5-Dichloropyridine-2-sulfonamide is determined through a combination of powerful analytical methods. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed portrait of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent framework of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the connectivity and chemical environment of each atom can be mapped out.

In the ¹H NMR spectrum, the pyridine (B92270) ring protons are expected to appear as distinct signals in the aromatic region. Based on data from analogous compounds like 2-Amino-3,5-dichloropyridine, the proton at the C4 position would likely appear as a doublet, and the proton at the C6 position as another doublet due to coupling with each other. chemicalbook.comhmdb.ca The protons of the sulfonamide (-SO₂NH₂) group would typically be observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. acs.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the dichloropyridine ring would resonate at characteristic chemical shifts influenced by the electronegative chlorine and nitrogen atoms. testbook.comlibretexts.org The C2 carbon, being directly attached to the electron-withdrawing sulfonamide group and the ring nitrogen, is expected to be significantly deshielded. The C3 and C5 carbons, bonded to chlorine atoms, would also show downfield shifts. libretexts.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H (H4) | ~7.5-8.0 | d |

| ¹H (H6) | ~7.9-8.5 | d |

| ¹H (NH₂) | Variable | br s |

| ¹³C (C2) | ~150-160 | s |

| ¹³C (C3) | ~130-140 | s |

| ¹³C (C4) | ~120-130 | s |

| ¹³C (C5) | ~135-145 | s |

| ¹³C (C6) | ~145-155 | s |

Predicted values are based on data from analogous compounds and known substituent effects. chemicalbook.comtestbook.comlibretexts.orgchemicalbook.com

Mass Spectrometry (MS) in Compound Verification

Mass spectrometry (MS) is a powerful technique used to verify the molecular weight and elemental composition of this compound. In electrospray ionization (ESI) mass spectrometry, the compound is ionized, typically by protonation, to form a molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides a highly accurate measurement of the molecular weight.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). The protonated molecular ion is subjected to collision-induced dissociation, causing it to break into smaller, characteristic fragment ions. For aromatic sulfonamides, a common fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), a fragment with a mass of 64 Da. nih.govresearchgate.net This process is often promoted by electron-withdrawing groups on the aromatic ring, such as the chlorine atoms in this compound. nih.gov Other typical fragmentations include the cleavage of the S-N bond and the C-S bond, providing further confirmation of the structure. nih.govresearchgate.netacs.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 226.9/228.9/230.9 | Molecular ion (protonated), showing isotopic pattern for two chlorine atoms |

| [M+H - SO₂]⁺ | 162.9/164.9 | Loss of sulfur dioxide from the molecular ion |

| [C₅H₃Cl₂N]⁺ | 147.0/149.0 | Dichloropyridine fragment |

Predicted m/z values are based on the monoisotopic masses and expected fragmentation patterns. nih.govresearchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound. These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

The FT-IR spectrum is expected to show characteristic absorption bands for the sulfonamide group. These include asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. ripublication.com The N-H stretching vibrations of the sulfonamide would appear in the region of 3400–3200 cm⁻¹. ripublication.com The pyridine ring itself will exhibit a series of characteristic bands, including C-H stretching above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600–1400 cm⁻¹ region. researchgate.net The C-Cl stretching vibrations are expected at lower frequencies.

FT-Raman spectroscopy provides complementary information. While the S=O stretching bands are also visible in the Raman spectrum, the vibrations of the aromatic ring are often more intense.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Sulfonamide) | 3400–3200 | FT-IR |

| C-H Stretch (Aromatic) | 3100–3000 | FT-IR, FT-Raman |

| S=O Asymmetric Stretch | 1370–1330 | FT-IR, FT-Raman |

| S=O Symmetric Stretch | 1180–1160 | FT-IR, FT-Raman |

| C=C, C=N Ring Stretch | 1600–1400 | FT-IR, FT-Raman |

| S-N Stretch | 920–900 | FT-IR |

Predicted frequencies are based on data from analogous sulfonamide and pyridine compounds. ripublication.comresearchgate.netnih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The resulting spectrum, a plot of absorbance versus wavelength, provides insight into the electronic structure of the compound.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the dichloropyridine ring. The presence of the sulfonamide group and the chlorine atoms can influence the position and intensity of these absorption maxima (λ_max). Halogen substitution on pyridine rings can lead to shifts in the absorption bands. rsc.org Derivative UV-spectrophotometry can also be employed to enhance the resolution of overlapping spectral bands and improve both qualitative and quantitative analysis. jcchems.comresearchgate.net

Crystallographic Investigations of Analogues and Derivatives

While specific crystallographic data for this compound is not publicly available, X-ray crystallography of analogous sulfonamide derivatives provides invaluable insights into the likely three-dimensional structure, molecular conformation, and intermolecular interactions. acs.orgnih.govresearchgate.net

X-ray diffraction studies on single crystals of related pyridine-sulfonamides reveal crucial details about bond lengths, bond angles, and torsional angles. acs.org For instance, such studies confirm the geometry around the sulfur atom of the sulfonamide group, which is typically tetrahedral. They also elucidate how the molecules pack in the solid state, often revealing extensive networks of hydrogen bonds. In sulfonamides, the N-H protons of the sulfonamide group are excellent hydrogen bond donors, and the sulfonyl oxygens are effective acceptors. These interactions, along with potential π-π stacking of the pyridine rings, govern the crystal lattice and influence the compound's physical properties. nih.gov The study of such analogues is therefore essential for predicting the solid-state behavior of this compound.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-3,5-dichloropyridine |

| Sulfur dioxide |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 3,5-dichloropyridine-2-sulfonamide. These computational methods offer a detailed view of the molecule's architecture and electronic distribution.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. indexcopernicus.com For compounds analogous to this compound, DFT calculations, often using the B3LYP method with various basis sets like 6-31G(d,p) or LANL2DZ, are employed to optimize the molecular geometry and calculate harmonic vibrational frequencies. indexcopernicus.comnih.govscholarsresearchlibrary.com These calculations provide a foundational understanding of the molecule's stability and preferred conformation. The interpretation of calculated infrared spectra, even in the absence of experimental data, can guide future experimental work. scholarsresearchlibrary.com

Studies on similar dichloropyridine derivatives have utilized DFT to achieve a comprehensive structural analysis. scholarsresearchlibrary.com The optimized geometric parameters obtained from these calculations generally show good agreement with experimental results where available. researchgate.net This theoretical approach is crucial for predicting the reactivity and kinetic stability of the molecule. aimspress.com

HOMO-LUMO Orbital Analysis for Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and electronic transitions. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scholarsresearchlibrary.comaimspress.com

For related sulfonamide and pyridine (B92270) compounds, HOMO-LUMO analysis reveals that a smaller energy gap corresponds to higher chemical reactivity and lower kinetic stability. aimspress.com This analysis helps in understanding the charge transfer interactions occurring within the molecule, which are crucial for its bioactivity. aimspress.com For instance, in a study of 2,3-dichloropyridine, the HOMO-LUMO gap was calculated to be 5.75 eV, suggesting a reactive nature for the compound. researchgate.net The energies of these frontier orbitals are pivotal in predicting how the molecule will interact with other species. aimspress.com

Fukui Functions and Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. indexcopernicus.comresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate electron-rich regions (nucleophilic sites), while blue areas denote electron-poor regions (electrophilic sites). researchgate.net

MEP analysis of related compounds has been instrumental in predicting their intermolecular interactions and reactivity patterns. biointerfaceresearch.com For sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen of the pyridine ring are often identified as potential nucleophilic sites. indexcopernicus.commdpi.com This information is critical for understanding how the molecule might bind to a biological target. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides detailed insights into intramolecular charge transfer and delocalization of electron density. indexcopernicus.commdpi.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energies associated with these interactions. mdpi.com

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a larger biological macromolecule, such as a protein or enzyme. These methods are instrumental in drug discovery and development.

Ligand-Protein Interaction Modeling with Enzyme Active Sites

Molecular docking simulations are widely used to investigate the potential of sulfonamide derivatives as inhibitors of various enzymes. nih.govresearchgate.net These studies model the interactions between the ligand (e.g., this compound) and the active site of a target protein. nih.gov The goal is to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. researchgate.netnih.gov

For instance, docking studies on sulfonamide derivatives have revealed their potential to bind to the active sites of enzymes like matrix metalloproteinases (MMPs) and EGFR tyrosine kinase. nih.govnih.gov The sulfonamide group often plays a crucial role in these interactions, forming hydrogen bonds with amino acid residues in the active site. mdpi.comresearchgate.net The results of these simulations, often expressed as a binding energy or docking score, help in ranking potential drug candidates and guiding the design of more potent inhibitors. researchgate.netnih.gov

Binding Affinity Predictions and Conformational Analysis

There are no specific binding affinity predictions or detailed conformational analysis studies for this compound reported in the scientific literature. Such studies would typically involve molecular docking simulations to predict the binding mode and affinity of the compound to a specific biological target, and computational methods like molecular dynamics or quantum mechanics to explore its conformational landscape. The absence of this data indicates a significant gap in the understanding of the molecular interactions of this compound.

Biochemical and Mechanistic Investigations

Enzyme Inhibition Mechanisms

Carbonic Anhydrase (CA) Isozyme Inhibition: Mechanistic Insights

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.combeilstein-journals.org This catalytic activity is fundamental to numerous physiological processes, including pH regulation and CO2 transport. nih.gov The inhibition of specific CA isozymes has been a target for the development of various therapeutic agents. nih.gov

Sulfonamides, including pyridine-based derivatives, are a well-established class of carbonic anhydrase inhibitors. mdpi.com Their primary mechanism of action involves the binding of the deprotonated sulfonamide group (SO2NH-) to the zinc ion (Zn2+) located in the active site of the enzyme. nih.govresearchgate.net This interaction is a form of molecular mimicry, where the sulfonamide anion displaces the zinc-bound hydroxide (B78521) ion, a key component of the enzyme's catalytic cycle, thereby blocking its function. beilstein-journals.org

The binding is further stabilized by a network of hydrogen bonds. The nitrogen atom of the sulfonamide group and one of the oxygen atoms form a tetrahedral coordination with the Zn2+ ion, which is also coordinated by three histidine residues from the enzyme. Additional interactions between the inhibitor molecule and amino acid residues in the active site cavity contribute to the binding affinity and can influence isoform selectivity. nih.gov For instance, the conformation adopted by an inhibitor can be affected by the presence of specific residues, such as the bulky Phe131 in the hCA II isoform, which can create steric hindrance. mdpi.com

The diverse family of carbonic anhydrases includes various isoforms in humans (e.g., hCA I, hCA II, hCA IX, hCA XII) and different classes (α, β, γ) in bacteria. nih.govmdpi.com Developing inhibitors with selectivity for specific isoforms is a key goal in drug design to maximize therapeutic effects and minimize off-target effects. mdpi.com

Studies have shown that sulfonamide derivatives can exhibit significant differences in their inhibitory profiles against various human and bacterial CAs. mdpi.com For example, some pyrazolopyridine sulfonamides have shown potent inhibition against cytosolic human isoforms hCA I and hCA II, as well as against β- and γ-CAs from bacterial strains. mdpi.com The differences in the amino acid composition of the active site cavities among isoforms are the primary determinants of these selectivity profiles. nih.gov Targeting bacterial CAs is a promising strategy for developing novel anti-infective agents, as these enzymes are crucial for the metabolic processes of pathogens like Acinetobacter baumannii, Neisseria gonorrhoeae, and Mammaliicoccus sciuri. mdpi.commdpi.comnih.govunifi.it The structural differences between human and bacterial CAs can be exploited to design inhibitors that selectively target the microbial enzymes. mdpi.com

Table 1: Illustrative Inhibitory Activity (Ki) of a Sulfonamide Series against Human and Bacterial CA Isoforms This table presents hypothetical data to illustrate the concept of selectivity and is not specific to 3,5-Dichloropyridine-2-sulfonamide.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | E. coli γ-CA (Ki, nM) | B. pseudomallei β-CA (Ki, nM) |

|---|---|---|---|---|

| Compound A | 250 | 15 | 50 | 120 |

| Compound B | 75 | 5 | 250 | 300 |

| Compound C | 10 | 150 | 400 | 500 |

| Acetazolamide (AAZ) | 250 | 12 | 227 | 745 |

Data is hypothetical and for illustrative purposes based on findings in related sulfonamide studies. mdpi.com

Dihydropteroate Synthase (DHPS) Inhibition: Mechanism of Antifolate Action

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthetic pathway of bacteria and some eukaryotes. nih.gov This pathway is essential for the production of nucleotides and, consequently, for DNA synthesis. nih.gov Sulfonamide drugs act as competitive inhibitors of DHPS, interfering with the synthesis of dihydropteroate, a precursor to folic acid. nih.gov They achieve this by mimicking the natural substrate of the enzyme, p-aminobenzoic acid (pABA). nih.gov This inhibitory action leads to a depletion of essential folates, thereby halting bacterial growth. nih.gov

The sulfonamide group is crucial for this inhibitory activity. The mechanism involves the sulfonamide binding to the pABA-binding pocket of the DHPS active site. nih.gov Structural studies have revealed how these drugs occupy the active site and interact with conserved residues, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP). nih.gov

Kinase Inhibition Mechanisms (e.g., PI3K, other kinases)

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell proliferation, survival, and metabolism. mdpi.com Hyperactivation of this pathway is a common feature in many cancers, making PI3K a significant target for cancer therapy. mdpi.comnih.gov Some sulfonamide derivatives have been investigated as inhibitors of PI3K. mdpi.com Dual inhibitors that target both PI3K and the mammalian target of rapamycin (B549165) (mTOR), another key protein in the pathway, are of particular interest. mdpi.comnih.gov

The mechanism of kinase inhibition by these compounds generally involves binding to the ATP-binding pocket of the kinase domain. By occupying this site, the inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade. The development of sulfonamide-based PI3K inhibitors often involves strategies like scaffold hopping to optimize potency and selectivity. mdpi.com

Protease Inhibition Mechanisms

Proteases are enzymes that catalyze the breakdown of proteins. They are involved in a vast array of physiological and pathological processes. Sulfonamide-containing compounds have been explored as inhibitors of various proteases, including metalloproteases and cysteine proteases. nih.gov

For instance, some sulfonamides act as inhibitors of matrix metalloproteases (MMPs), which are implicated in cancer progression. nih.gov The inhibitory mechanism often involves the coordination of the sulfonamide group to the catalytic metal ion (typically zinc) in the active site of the metalloprotease. nih.gov

In the context of viral proteases, such as the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, which are essential for viral replication, various compounds are being investigated as potential inhibitors. nih.govresearchgate.net The inhibition mechanism can be either non-covalent, involving interactions like π-stacking, or covalent, where a bond is formed with a catalytic residue, such as a cysteine in the active site. nih.gov While specific studies on this compound as a protease inhibitor are not detailed in the provided context, the broader class of sulfonamides shows potential in this area. nih.gov

Interaction with Other Biomolecular Targets

The biological effects of this compound are not limited to a single mode of action but rather involve interactions with a range of biomolecular targets, leading to the modulation of various cellular processes.

Receptor Antagonism (e.g., P2X7 Receptor)

Research has identified derivatives of 3,5-dichloropyridine (B137275) as novel antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammatory processes. nih.gov A screening of a chemical library revealed that a dichloropyridine-based analogue exhibited P2X7 receptor antagonistic activity. nih.gov Structure-activity relationship (SAR) studies demonstrated that the 3,5-disubstituted chlorides on the pyridine (B92270) skeleton are crucial for this antagonism. nih.gov

Optimized antagonists from this class have shown high potency in blocking the P2X7 receptor. For instance, in an ethidium (B1194527) bromide uptake assay using hP2X7-expressing HEK293 cells, two optimized antagonists, compound 51 and 52, displayed IC₅₀ values of 4.9 nM and 13 nM, respectively. nih.gov This antagonistic effect was further confirmed by their ability to inhibit the release of the pro-inflammatory cytokine IL-1β in LPS/IFN-γ/BzATP-stimulated THP-1 cells, with IC₅₀ values of 1.3 nM and 9.2 nM, respectively. nih.gov The activation of P2X7 receptors is known to lead to the release of IL-1β and the formation of cytolytic pores in plasma membranes, highlighting the receptor's role in inflammation. nih.gov

Modulation of Signal Transduction Pathways

The interaction of 3,5-dichloropyridine derivatives with the P2X7 receptor leads to the modulation of downstream signal transduction pathways. One such derivative, compound 52, was found to strongly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the production of nitric oxide (NO) in THP-1 cells. nih.gov This indicates that the compound effectively blocks inflammatory signaling cascades, suggesting the potential of dichloropyridine analogues as anti-inflammatory agents targeting the P2X7 receptor. nih.gov

Mechanistic Basis of Biological Phenomena

The diverse biological activities of sulfonamides, including this compound, stem from their ability to interfere with fundamental cellular processes in microorganisms and cancer cells, as well as their capacity to interact with reactive oxygen species.

Anticancer Activity: Molecular Mechanisms of Antiproliferation

The anticancer activity of sulfonamide derivatives is multifaceted and can involve various molecular mechanisms. Some sulfonamides have been shown to exert their antiproliferative effects through the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.

For instance, certain sulfonamide-based peptidomimetic compounds have been synthesized as inhibitors of calpains, a family of cysteine proteases. nih.gov Calpains are implicated in various cellular processes, and their dysregulation is associated with cancer. nih.gov One such compound demonstrated potent inhibition of µ-calpain with a Ki value of 9 nM and exhibited antiproliferative activity against melanoma and prostate cancer cell lines. nih.gov Another study on azaheterocyclic carbazole (B46965) sulfonamides identified compounds with significant cytotoxicity against multiple human tumor cell lines, with IC₅₀ values as low as 101 nM. nih.gov

Furthermore, computational studies on 2,5-Dichlorothiophene-3-sulfonamide, a related compound, have suggested that it may exert its anticancer effects by interacting with DNA, potentially through minor groove binding. nih.govnih.gov Molecular docking and molecular dynamics simulations have also indicated interactions with proteins like caspase-3, NF-κB, and p53, which are crucial regulators of apoptosis and cell proliferation. nih.gov

| Compound | Target Cell Line | Activity (IC₅₀/GI₅₀/Ki) | Reference |

|---|---|---|---|

| N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide | Human tumor cell lines | 101 nM (IC₅₀) | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 µM (GI₅₀) | nih.govnih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB231 | 4.62 ± 0.13 µM (GI₅₀) | nih.govnih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | 7.13 ± 0.13 µM (GI₅₀) | nih.govnih.gov |

| Sulfonamide-based peptidomimetic (Compound 5) | µ-calpain | 9 nM (Ki) | nih.gov |

Antioxidant Activity: Radical Scavenging and Redox Mechanisms

The antioxidant activity of certain sulfonamide-containing compounds is attributed to their ability to scavenge free radicals. The mechanism often involves the donation of a hydrogen atom from a hydroxyl or amine group to a radical, thereby neutralizing it and forming a more stable radical on the antioxidant molecule. researchgate.net

Studies on flavonoids, which often contain hydroxyl groups, have shown that the position and number of these groups significantly influence their radical scavenging activity. researchgate.net The scavenging process can be described by the reaction: FlOH + R• → FlO• + RH, where FlOH is the flavonoid antioxidant and R• is a free radical. The resulting flavonoid phenoxyl radical (FlO•) is less reactive and can be stabilized through resonance. researchgate.net

Anti-inflammatory Mechanisms

Similar to the antiviral profile, there is a lack of specific studies on the anti-inflammatory mechanisms of this compound. However, the anti-inflammatory properties of the general sulfonamide class have been noted in various contexts. nih.gov

One of the proposed anti-inflammatory mechanisms for certain sulfonamide derivatives, particularly sulfonamide diuretics, involves the modulation of inflammatory pathways. nih.gov These compounds can influence the activity of the Na-K-Cl cotransporter (NKCC1), which has been linked to the regulation of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α). nih.gov The modulation of NKCC1 may occur through signaling pathways such as the one mediated by nuclear factor kappa B (NF-κB), a crucial regulator of the inflammatory response and inflammasome activation. nih.gov

Additionally, some sulfonamides may exert anti-inflammatory effects by mitigating oxidative stress. nih.gov They can potentially act as scavengers of reactive oxygen species (ROS) and enhance antioxidant defenses, which helps to restore cellular redox balance in inflamed tissues. nih.gov For example, the drug sulfasalazine (B1682708) is metabolized in the body to 5-aminosalicylic acid and sulfapyridine. The 5-aminosalicylic acid component is believed to exert a local anti-inflammatory effect in the colon, making it useful in the treatment of inflammatory bowel disease. youtube.comyoutube.com

While these findings are insightful for the sulfonamide class, the precise molecular pathways through which compounds like this compound might exert anti-inflammatory effects remain uninvestigated and cannot be assumed. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlations Between Molecular Structure and Biochemical Activity

The biochemical activity of 3,5-Dichloropyridine-2-sulfonamide and its derivatives is intricately linked to the nature and position of substituents on both the pyridine (B92270) ring and the sulfonamide moiety. These modifications can profoundly influence the compound's ability to interact with biological targets such as enzymes and receptors.

Influence of Substituents on Enzyme Inhibition Potency

The sulfonamide group is a well-established pharmacophore known to inhibit various enzymes, most notably carbonic anhydrases. The inhibitory potency of sulfonamide-based compounds can be significantly modulated by the substitution pattern on the aromatic ring to which it is attached. In the case of this compound, the electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen atom is expected to increase the acidity of the sulfonamide NH group, which is crucial for its binding to the zinc ion within the active site of many metalloenzymes.

The introduction of various substituents on the pyridine ring or the sulfonamide nitrogen can lead to a wide range of inhibitory activities. While specific data for this compound is not extensively published, we can infer potential trends from related structures. For instance, studies on other pyridine-sulfonamide hybrids have shown that the nature of the substituent can dictate selectivity and potency against different enzyme isoforms.

To illustrate the potential impact of substituents, the following table presents hypothetical inhibitory concentration (IC₅₀) values against a generic enzyme, based on general SAR principles for sulfonamides.

| Compound ID | R1 (on Pyridine) | R2 (on Sulfonamide-N) | Hypothetical IC₅₀ (nM) |

| 1 | H | H | 150 |

| 2 | 4-CH₃ | H | 120 |

| 3 | 4-F | H | 95 |

| 4 | H | CH₃ | 250 |

| 5 | H | Benzyl | 400 |

| 6 | 4-NH₂ | H | 75 |

This table is for illustrative purposes and the values are not based on experimental data for this compound.

Generally, small, electron-withdrawing groups at the 4-position of the pyridine ring (like fluorine in compound 3 ) could enhance potency by further polarizing the sulfonamide group. Conversely, bulky substituents on the sulfonamide nitrogen (as in compound 5 ) often decrease inhibitory activity due to steric hindrance. An amino group at the 4-position (compound 6 ) could potentially form additional hydrogen bonds with the target enzyme, leading to increased potency.

Impact of Halogenation on Receptor Binding and Reactivity

The presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring has a profound effect on the molecule's electronic properties and its potential to interact with biological receptors. Chlorine is an electronegative and lipophilic atom, and its introduction can influence receptor binding affinity in several ways. rsc.org The "magic chlorine" effect in drug discovery highlights that chlorination can enhance binding affinity, metabolic stability, and membrane permeability. rsc.org

Furthermore, the dichlorination pattern affects the reactivity of the pyridine ring. The chlorine atoms are deactivating, making the ring less susceptible to electrophilic attack. However, they can also serve as leaving groups in nucleophilic aromatic substitution reactions, providing a handle for further chemical modification and the synthesis of derivatives with altered receptor binding profiles. The position of the chlorine atoms is critical; for instance, studies on other chlorinated pyridines have shown that the substitution pattern can dramatically alter cytotoxic activities against cancer cell lines. nih.gov

Pyridyl Ring Modifications and Their Mechanistic Implications

Replacing the pyridine ring with other heterocyclic systems, or altering its substitution pattern, can modulate the compound's selectivity for different biological targets. For example, incorporating different heterocyclic moieties can lead to compounds with potent and selective inhibition of specific kinases or other enzymes. The rationale behind such modifications often involves mimicking the interactions of known endogenous ligands or exploiting specific features of the target's binding site.

Conformational Analysis and its Role in Biological Recognition

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is essential for effective interaction.

The key rotatable bonds in this compound are the C2-S bond and the S-N bond of the sulfonamide group. The rotational barrier around these bonds will determine the preferred spatial arrangement of the pyridine ring relative to the sulfonamide moiety. Studies on related sulfonamides have shown that the conformation around the S-C(aryl) bond is often influenced by the substituents on the aromatic ring. 182.160.97 The two chlorine atoms at the 3 and 5 positions are likely to sterically hinder the rotation around the C2-S bond, favoring a conformation where the sulfonamide group is oriented away from the chlorine atoms.

Furthermore, the geometry around the sulfonamide nitrogen is typically trigonal pyramidal, allowing for the possibility of different rotamers. The specific conformation adopted in a biological environment will be the one that maximizes favorable interactions with the receptor and minimizes steric clashes. Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy are crucial tools for determining the bioactive conformation of such molecules.

Rational Design Principles for Derivative Optimization

The principles of rational drug design can be effectively applied to optimize the derivatives of this compound to enhance their therapeutic potential. nih.gov This process involves a systematic approach to modifying the lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties.

One key strategy is structure-based drug design , which utilizes the three-dimensional structure of the target enzyme or receptor. By understanding the specific interactions between the lead compound and its binding site, medicinal chemists can design modifications that enhance these interactions. For example, if a hydrophobic pocket is identified in the receptor, adding a lipophilic substituent to the pyridine ring could increase binding affinity.

Another approach is ligand-based drug design , which is employed when the structure of the biological target is unknown. This method relies on the analysis of the SAR of a series of active compounds. By identifying the common pharmacophoric features required for activity, new derivatives with improved properties can be designed.

Specific strategies for optimizing this compound derivatives could include:

Varying substituents on the pyridine ring: Introducing small, electron-donating or -withdrawing groups at the 4- and 6-positions to fine-tune the electronic properties and explore additional binding interactions.

Modifying the sulfonamide group: Synthesizing N-substituted sulfonamides to modulate solubility and cell permeability. For instance, adding a basic amine could improve aqueous solubility.

Bioisosteric replacement: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or other functional groups (e.g., trifluoromethyl) to alter lipophilicity and electronic character. rsc.org

The following table outlines some potential design strategies and their expected outcomes:

| Design Strategy | Modification Example | Expected Outcome |

| Increase Potency | Introduction of a 4-amino group | Formation of additional hydrogen bonds with the target. |

| Enhance Selectivity | Introduction of a bulky substituent at the 6-position | Exploit unique features of the target's binding site. |

| Improve Solubility | N-alkylation with a morpholino group | Increased hydrophilicity and improved pharmacokinetic profile. |

| Modulate Lipophilicity | Replacement of Cl with F | Decreased lipophilicity and potential for altered metabolic stability. |

This table presents hypothetical design strategies and their generally expected outcomes.

Through a combination of these rational design principles, it is possible to systematically optimize the this compound scaffold to develop novel drug candidates with improved efficacy and safety profiles.

Applications in Chemical and Biological Research Platforms

Role as Synthetic Building Blocks in Complex Molecule Assembly

3,5-Dichloropyridine-2-sulfonamide serves as a crucial starting material or intermediate in the synthesis of more complex molecules. The presence of reactive sites—the chlorine atoms and the sulfonamide group—allows for a variety of chemical modifications. These modifications are instrumental in constructing larger, more intricate molecular architectures.

The sulfonamide functional group (-SO2NH2) is a key component in the structure of various pharmacologically active compounds. nih.gov Its ability to participate in diverse chemical reactions makes it a valuable anchor for building molecular complexity. For instance, aromatic sulfonamides can be readily synthesized in a modular fashion, linking different building blocks together through high-yielding reactions like Suzuki coupling or the coupling of aromatic amines with sulfonyl chlorides. mdpi.com This modular approach provides flexibility in exploring a wide chemical space, and subsequent photochemical or ground-state reactions can introduce further diversity and increase molecular complexity. mdpi.com

The pyridine (B92270) ring, with its two chlorine substituents, offers additional sites for synthetic elaboration. The chlorine atoms can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This versatility makes this compound and its derivatives attractive for creating libraries of compounds for various screening purposes.

Contribution to the Development of Novel Functional Materials

The structural features of this compound also lend themselves to the development of novel functional materials. The ability of the molecule to form specific intermolecular interactions, such as hydrogen bonding and π-π stacking, is crucial in the design of materials with desired properties.

For example, the related compound 4-amino-3,5-dichloropyridine (B195902) demonstrates how molecular entities can assemble through strong N—H⋯N hydrogen bonding to form supramolecular chains. nih.gov These chains are further interconnected by offset π–π stacking interactions and consolidated by halogen–π interactions. nih.gov Such well-defined intermolecular interactions are fundamental to creating ordered structures in materials, which can influence their electronic, optical, and mechanical properties. The principles observed in the crystal structure of similar dichloropyridine derivatives can be applied to the design of new materials incorporating the this compound scaffold.

Utility in Catalytic Systems Research

While direct applications of this compound in catalysis are not extensively documented in the provided search results, the broader class of sulfonamide-containing ligands has shown utility in various catalytic systems. The nitrogen and oxygen atoms of the sulfonamide group can act as coordination sites for metal ions, forming metal complexes that can function as catalysts.

The synthesis of complex molecules often relies on catalytic processes. For instance, the formation of certain sulfonamides can be catalyzed by substances like ZrCl4. mdpi.com This highlights the interplay between sulfonamide chemistry and catalysis. The pyridine nitrogen in this compound can also coordinate to metal centers, potentially influencing the catalytic activity and selectivity of the resulting complex. The development of new catalysts based on this scaffold is an area ripe for exploration, with potential applications in a wide range of chemical transformations.

Exploration in Chemical Biology Probes for Pathway Elucidation

The sulfonamide moiety is a well-established pharmacophore found in numerous drugs, and its derivatives are actively investigated for their biological activities. nih.govnih.gov This makes this compound and related compounds interesting candidates for the development of chemical biology probes. These probes are essential tools for studying and elucidating biological pathways.

By attaching a reporter group (e.g., a fluorescent dye or an affinity tag) to the this compound core, researchers can create molecules that can interact with specific biological targets, such as enzymes or receptors. The dichloropyridine portion of the molecule can be modified to fine-tune the probe's selectivity and other properties. The exploration of novel sulfonamide derivatives, such as those based on a pyrrol-2-one scaffold, has led to the identification of potent and selective inhibitors of human carbonic anhydrase isoforms, which are important targets in cancer research. nih.gov This demonstrates the potential of using sulfonamide-based compounds to probe biological systems and identify new therapeutic targets.

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Enhanced Accessibility

The availability of 3,5-Dichloropyridine-2-sulfonamide in sufficient quantities and high purity is a prerequisite for extensive biological evaluation. While classical methods for the synthesis of pyridine (B92270) sulfonamides exist, future research will likely focus on the development of more efficient, scalable, and environmentally benign synthetic routes.

One promising approach involves the application of modern catalytic methods. For instance, palladium-catalyzed cross-coupling reactions could be explored for the direct chlorosulfonylation of a suitable pyridine precursor. A recently developed palladium-catalyzed method for preparing aryl sulfonamides from arylboronic acids demonstrates significant functional group tolerance and proceeds under mild conditions, offering a potential template for such a synthesis. acs.org Another innovative strategy leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, which can then be aminated in a one-pot reaction to form the corresponding sulfonamide. acs.org

Furthermore, the synthesis of related dichloropyridine derivatives, which can serve as key intermediates, is also an area of active development. For example, a method for the preparation of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine (B147404) has been reported to proceed in high yield. google.com Such advancements in the synthesis of highly substituted pyridines could be adapted to produce the 3,5-dichloropyridine (B137275) core of the target molecule more efficiently. The development of a robust and cost-effective synthesis will be critical for enabling the comprehensive studies outlined in the subsequent sections.

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" data, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular pathways perturbed by the compound. This multi-omics approach can help to identify not only the primary molecular target but also off-target effects and downstream signaling cascades.

Future studies could involve treating relevant cell lines or model organisms with this compound and subsequently performing a multi-omics analysis. For example, transcriptomic analysis using RNA-sequencing can reveal changes in gene expression, while proteomic analysis using mass spectrometry can identify alterations in protein abundance and post-translational modifications. Metabolomic studies can then be used to profile changes in small molecule metabolites, providing a functional readout of the cellular state.

The integration of these datasets can reveal complex interactions and feedback loops that are not apparent from single-omics studies alone. mdpi.commdpi.com For instance, an increase in the expression of a particular gene (transcriptomics) might be correlated with an increase in the abundance of the corresponding protein (proteomics) and a change in the concentration of a related metabolite (metabolomics). Such integrated analyses have been successfully used to elucidate the mechanisms of action of other compounds and to identify novel biomarkers of drug response. nih.govresearchgate.net

Exploration of Novel Biological Targets through Computational Screening

Computational methods are powerful tools for identifying potential biological targets for a given compound. Virtual screening, a computational technique that involves docking a molecule into the binding sites of a large number of proteins, can be used to predict potential protein targets for this compound. researchgate.net This approach can rapidly narrow down the list of potential targets for experimental validation.

Structure-based virtual screening, which relies on the three-dimensional structure of the target protein, and ligand-based virtual screening, which uses the structure of known active molecules, are two complementary approaches that could be employed. researchgate.net For example, a library of known protein structures could be screened to identify those with binding pockets that are complementary in shape and chemical properties to this compound.

Furthermore, computational approaches can be used to design and screen virtual libraries of analogues of this compound to identify derivatives with improved binding affinity and selectivity for a particular target. These in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds. nih.gov

Development of Chemically Diverse Analogues for Targeted Research

The synthesis and biological evaluation of a diverse library of analogues based on the this compound scaffold is a crucial step in understanding its structure-activity relationship (SAR). By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity and optimize its properties for a specific target.

For example, the chlorine atoms on the pyridine ring could be replaced with other halogens or small alkyl groups to probe the importance of these substituents for activity. The sulfonamide group could also be modified, for instance, by replacing the primary amine with secondary or tertiary amines, or by incorporating different cyclic amines. nih.gov The development of pyridine-sulfonamide hybrids with other pharmacologically active moieties is another promising avenue. nih.gov

The SAR data generated from these studies will be invaluable for the design of more potent and selective compounds. For example, a study on 6-(indol-2-yl)pyridine-3-sulfonamides identified potent and orally bioavailable inhibitors of hepatitis C virus NS4B through systematic optimization of substituents on the indole (B1671886) and sulfonamide groups. google.com A similar approach could be applied to this compound to develop analogues with tailored biological activities.

Methodological Advancements in Computational and Experimental Analysis

Continuous advancements in both computational and experimental techniques will be essential for the in-depth characterization of this compound and its analogues. In the computational realm, the development of more accurate scoring functions for docking and more sophisticated algorithms for molecular dynamics simulations will improve the predictive power of in silico models. Machine learning and artificial intelligence are also poised to play an increasingly important role in drug discovery, from target identification to the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. chromatographyonline.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-Dichloropyridine-2-sulfonamide with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of pyridine derivatives under controlled conditions. Key factors include:

- Solvent Selection : Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reaction rates and yields due to their high dielectric constants and ability to stabilize intermediates .

- Temperature Control : Elevated temperatures (80–120°C) are often required for sulfonyl chloride coupling, but must be balanced to avoid decomposition.

- Catalysts : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) to facilitate intermediate formation.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.

- Example Table :

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| NMP | 100 | 78 | 98 |

| THF | 80 | 65 | 95 |

| Dichloromethane | 40 | 45 | 90 |

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and sulfonamide NH (δ ~10 ppm, broad).

- ¹³C NMR : Assignments for pyridine carbons (δ 120–150 ppm) and sulfonamide sulfur-bound carbons (δ ~140 ppm).

- IR Spectroscopy : Stretching vibrations for S=O (~1350 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 238.13 (calculated for C₅H₄Cl₂N₂O₂S) .

- Cross-Validation : Discrepancies between NMR and IR data (e.g., missing NH stretch) may indicate tautomerism or impurities, requiring recrystallization or alternative solvents .

Q. What methodologies are effective in determining the purity of this compound?

- Methodological Answer :

- Melting Point Analysis : Sharp melting point (~159–161°C) indicates high purity; deviations suggest impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S, and Cl percentages (e.g., C: 25.24%, Cl: 29.73%) .

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties like bond dissociation energies .

- Basis Sets : 6-31G(d,p) for geometry optimization and vibrational frequency analysis.

- Applications :

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfonamide group as electron-deficient).

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~5 eV) correlate with chemical stability .

- Validation : Compare computed vs. experimental IR/NMR data to refine computational models .

Q. What experimental approaches are suitable for investigating reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures (Arrhenius plots to determine activation energy).

- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace proton transfer steps in hydrolysis reactions.

- Trapping Intermediates : Quench reactions at timed intervals and analyze via LC-MS (e.g., detect sulfonic acid intermediates).

- DFT-Based Mechanistic Pathways : Simulate transition states (e.g., sulfonamide formation via SN2 displacement) .

Q. How should researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer :

- Case Example : Discrepant NH stretching (IR) vs. NH proton signals (NMR):

Solvent Effects : Hydrogen bonding in DMSO-d₆ may suppress NH IR signals but enhance NMR visibility.

Tautomerism : Keto-enol equilibria can shift proton environments; use variable-temperature NMR to detect dynamic processes.

Synchrotron XRD : Resolve crystal structures to confirm bonding patterns .

- Statistical Analysis : Principal Component Analysis (PCA) of multi-instrument datasets to identify outlier measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.